molecular formula C7H12N2S B1454908 Isopropyl-thiazol-5-ylmethyl-amine CAS No. 921145-26-8

Isopropyl-thiazol-5-ylmethyl-amine

Cat. No. B1454908
M. Wt: 156.25 g/mol
InChI Key: WFMLYAYPHIBHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-thiazol-5-ylmethyl-amine is a chemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol12. It is not intended for human or veterinary use and is primarily used for research1.



Synthesis Analysis

While there are no specific papers detailing the synthesis of Isopropyl-thiazol-5-ylmethyl-amine, thiazole derivatives have been synthesized through various methods. For instance, new 5-amino and 5-iminoimidazo[1,2-a]imidazoles were developed through a three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides mediated by zirconium(IV) chloride3.



Molecular Structure Analysis

The molecular structure of Isopropyl-thiazol-5-ylmethyl-amine consists of a thiazole ring attached to an isopropyl group and a methylamine group12. However, detailed structural analysis such as bond lengths and angles are not readily available in the literature.



Chemical Reactions Analysis

Specific chemical reactions involving Isopropyl-thiazol-5-ylmethyl-amine are not documented in the literature. However, thiazole compounds are known to participate in a variety of chemical reactions, including those involving nucleophilic and electrophilic substitution4.



Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl-thiazol-5-ylmethyl-amine are not extensively documented. However, it is known that its molecular weight is 156.25 g/mol12.


Scientific Research Applications

Thiazole Derivatives: A Multifaceted Scaffold

Therapeutic Applications : Thiazole derivatives exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory properties. The significance of thiazole compounds in medicinal chemistry is highlighted by their presence in numerous therapeutics currently available. Recent research has focused on synthesizing new thiazole compounds and exploring their interactions with various drug targets and enzymes, leading to the discovery of novel drug molecules with advanced modes of action. The renewed interest in thiazole derivatives is evidenced by a substantial number of scientific articles and patents, particularly focusing on anti-infective and anticancer potentials (Sharma et al., 2019).

Patent Reviews on Thiazole Derivatives : Numerous patents filed between 2008 and 2012 have highlighted the development of thiazole derivatives with promising therapeutic applications. These patents cover a range of activities, from antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective to antitumor or cytotoxic drugs, showcasing the versatility of the thiazole ring as a nucleus for medicinal chemistry. The therapeutic applications of thiazole derivatives reported in these patents reflect the compound's potential for specific enzyme targeting, which is crucial for developing treatments with fewer side effects (Leoni et al., 2014).

Catalysis and Synthetic Applications

Tandem Catalysis for Heterocycle Synthesis : The synthesis of nitrogen-containing heterocycles, such as thiazole, through tandem catalysis, highlights the innovative approaches in medicinal chemistry for developing applications of tandem catalysis. This method is crucial for creating five-membered aromatic nitrogen heterocycles, which are significant in developing new therapeutic agents (Campos & Berteina‐Raboin, 2020).

Biological Activities and Pharmacological Applications

Biological Properties of Thiazolidines and Derivatives : The interdisciplinary research into thiazolidine motifs, which bridge organic synthesis and medicinal chemistry, reveals their role in exploring new drug candidates. These compounds exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The pharmacological diversity of thiazolidine derivatives underscores their potential as vehicles for developing valuable organic combinations and therapeutic agents (Sahiba et al., 2020).

Safety And Hazards

The safety data and hazards associated with Isopropyl-thiazol-5-ylmethyl-amine are not readily available in the literature. It is recommended to handle this compound with appropriate safety measures due to its use in research1.


Future Directions

The future directions for research on Isopropyl-thiazol-5-ylmethyl-amine are not explicitly mentioned in the literature. However, given the diverse biological activities of thiazole derivatives4, further research could explore its potential applications in medicinal chemistry.


Please note that this information is based on the available literature and may not be comprehensive. Always refer to appropriate safety data sheets and experimental procedures when handling this compound.


properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6(2)9-4-7-3-8-5-10-7/h3,5-6,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMLYAYPHIBHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-thiazol-5-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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